molecular formula C19H23NO2S B4978945 {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol

{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol

Cat. No. B4978945
M. Wt: 329.5 g/mol
InChI Key: OPEIZTQATVDESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol, also known as BTCPM, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a piperidine derivative that exhibits a unique molecular structure, making it a promising candidate for the development of new drugs and therapies.

Mechanism of Action

The exact mechanism of action of {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol is not fully understood, but it is believed to act on various molecular targets within cells. One proposed mechanism involves the inhibition of enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression and cell growth. By inhibiting these enzymes, {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol may be able to induce cell death in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol has a number of biochemical and physiological effects on cells and tissues. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress in the brain. Additionally, it has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which play a role in regulating mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol is its unique molecular structure, which makes it a promising candidate for the development of new drugs and therapies. However, there are also some limitations to its use in lab experiments. For example, its synthesis can be complex and time-consuming, and it may not be suitable for large-scale production. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several potential future directions for research on {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. Researchers may also explore its potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases such as Alzheimer's. Additionally, further studies may be conducted to better understand its mechanism of action and identify new molecular targets for drug development.

Synthesis Methods

The synthesis of {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol involves a multi-step process that requires the use of various reagents and catalysts. One of the most commonly used methods involves the reaction of 3-methyl-2-thiophene carboxylic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a series of reactions, including reduction and protection, to yield the final product.

Scientific Research Applications

{3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol has been the subject of numerous scientific studies, with researchers exploring its potential applications in various fields. One area of interest is its potential use as a therapeutic agent for the treatment of diseases such as cancer and Alzheimer's. Studies have shown that {3-benzyl-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol exhibits potent anti-cancer activity, with the ability to induce apoptosis and inhibit tumor growth. It has also been found to have neuroprotective effects, with the ability to improve cognitive function and reduce inflammation in the brain.

properties

IUPAC Name

[3-benzyl-3-(hydroxymethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-15-8-11-23-17(15)18(22)20-10-5-9-19(13-20,14-21)12-16-6-3-2-4-7-16/h2-4,6-8,11,21H,5,9-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPEIZTQATVDESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCCC(C2)(CC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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